Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate
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Overview
Description
The compound is an ester derived from a carboxylic acid and an alcohol. The “5-(2-chloro-4-fluorophenyl)” part suggests the presence of a phenyl ring (a hexagonal carbon ring) with chlorine and fluorine substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the phenyl ring and the ester group. The chlorine and fluorine atoms would add to the complexity due to their electronegativity .Chemical Reactions Analysis
The compound, like other esters, might undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol . The presence of the halogens might make it susceptible to further substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often liquids at room temperature .Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : Various synthesis techniques have been developed for compounds similar to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate. For instance, a new and efficient synthetic method was developed for the herbicide carfentrazone-ethyl, demonstrating the use of common and inexpensive reagents in synthesis (Fan et al., 2015).
Chemical Reactivity and Interactions : Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound with similarities to this compound, has been studied for its crystal structure and reactivity. These studies highlight the importance of hydrogen bonds in the crystal packing of such compounds (Yeong et al., 2018).
Potential Applications in Medicine and Biology
Antitumor Activity : Research on amino acid ester derivatives containing 5-fluorouracil, a structure related to this compound, has shown promising antitumor activity. This suggests potential applications in cancer treatment (Xiong et al., 2009).
Antiviral and Cytotoxic Activities : Some new pyrazole- and isoxazole-based heterocycles, derived from Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, a compound structurally similar to this compound, have been synthesized and shown to have antiviral and cytotoxic activities (Dawood et al., 2011).
Applications in Herbicides
- Herbicide Synthesis : Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an intermediate in the synthesis of pentoxazone, a novel herbicide, suggests the potential of this compound-like compounds in herbicide production (Mei-ling, 2006).
Mechanism of Action
Target of Action
The primary target of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, also known as TAK-242, is Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response .
Mode of Action
TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 .
Biochemical Pathways
The compound affects the TLR4-mediated cytokine production pathway. It suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . This includes the inhibition of mRNA expression of IL-6 and TNF-alpha induced by LPS and interferon-gamma .
Pharmacokinetics
It’s known that the compound has a potent inhibitory effect on cytokine production with an ic50 of 11 to 11 nM .
Result of Action
The result of TAK-242’s action is the suppression of inflammatory responses. It inhibits the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . This can be beneficial in the treatment of various inflammatory diseases.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Toll-like receptor 4 (TLR4), a protein involved in the immune response . This interaction leads to the suppression of cytokine production, which is crucial in managing inflammatory responses . The compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages . This inhibition is achieved through the suppression of the TLR4 signaling pathway, which plays a critical role in the immune response . Additionally, the compound affects the phosphorylation of mitogen-activated protein kinases (MAPKs), further influencing cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound selectively binds to the intracellular domain of TLR4, interfering with the interactions between TLR4 and its adaptor molecules . This disruption prevents the activation of downstream signaling pathways, leading to the inhibition of cytokine production . The compound’s ability to modulate protein-protein interactions highlights its potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to inhibit cytokine production over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models have provided valuable insights into the compound’s safety and efficacy profiles.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may influence its efficacy and safety profiles. For instance, its interaction with metabolic enzymes can affect the levels of metabolites and the overall metabolic flux . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in targeting specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXNOAHPOTYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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